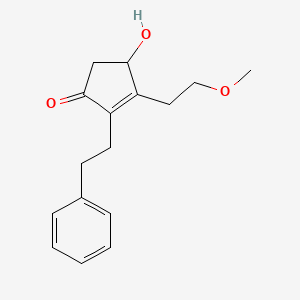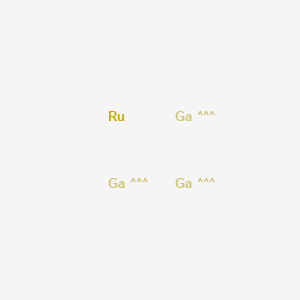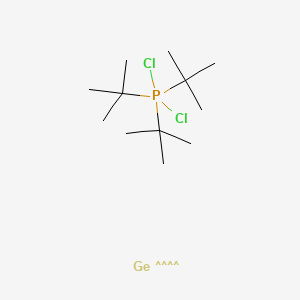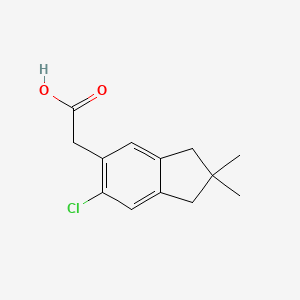
(6-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetic acid is a synthetic organic compound that belongs to the class of indane derivatives. This compound is characterized by the presence of a chloro substituent at the 6th position, two methyl groups at the 2nd position, and an acetic acid moiety attached to the 5th position of the indane ring system. Indane derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of (6-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetic acid can be achieved through various synthetic routes. One common method involves the alkylation of 6-chloro-2,3-dihydro-1H-inden-5-yl acetic acid with 2,2-dimethylpropane in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .
Chemical Reactions Analysis
(6-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include substituted indane derivatives, alcohols, and ketones .
Scientific Research Applications
Medicine: The compound is being explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (6-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in disease processes. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation and pain. Additionally, it may interfere with the replication of certain pathogens, thereby exhibiting antimicrobial activity.
Comparison with Similar Compounds
(6-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetic acid can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
2,3-Dihydro-1H-inden-1-one: A related indane derivative with different substituents and chemical properties.
6-Chloro-2,3-dihydro-1H-inden-5-yl acetic acid: A compound with a similar structure but lacking the dimethyl groups at the 2nd position.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other indane derivatives.
Properties
CAS No. |
57145-13-8 |
|---|---|
Molecular Formula |
C13H15ClO2 |
Molecular Weight |
238.71 g/mol |
IUPAC Name |
2-(6-chloro-2,2-dimethyl-1,3-dihydroinden-5-yl)acetic acid |
InChI |
InChI=1S/C13H15ClO2/c1-13(2)6-9-3-8(5-12(15)16)11(14)4-10(9)7-13/h3-4H,5-7H2,1-2H3,(H,15,16) |
InChI Key |
WVQDGYWMLYMYQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C1)Cl)CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


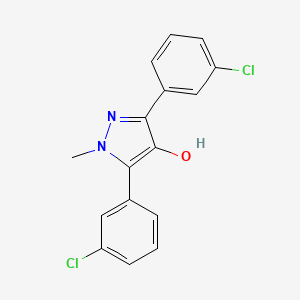

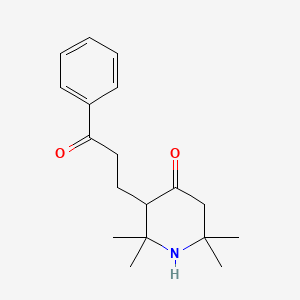

![4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol](/img/structure/B14610584.png)



![2-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline](/img/structure/B14610604.png)
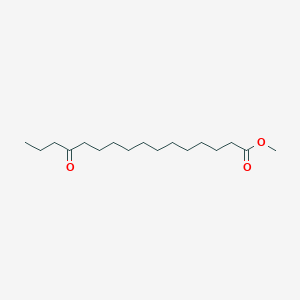
![2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14610611.png)
